N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide
Description
Historical Context and Development
The development of this compound emerged from the broader historical progression of bromoacetamide chemistry, which gained prominence in the late twentieth century as researchers recognized the unique reactivity patterns of halogenated acetamides. The compound's creation reflects the evolution of synthetic methodologies that sought to combine the electrophilic nature of bromoacetyl groups with the structural diversity provided by substituted aniline derivatives. Historical precedents for bromoacetyl-containing compounds can be traced to early work with simple bromoacetamides, such as 2-bromoacetamide, which demonstrated significant utility in organic synthesis and biochemical applications. The systematic development of more complex bromoacetyl derivatives, including those with extended alkyl chains and aromatic substitutions, represents a natural progression in the field's evolution.
The specific synthesis and characterization of this compound builds upon decades of research into amino acid derivatives and peptide chemistry. Historical work with bromoacetyl-modified peptides, particularly studies involving trifunctional compounds and cross-linking reagents, provided the foundational knowledge necessary for developing this more sophisticated derivative. The compound's development also reflects advances in understanding the relationship between molecular structure and biological activity, particularly in the context of protein modification and biochemical probe design.
Nomenclature Systems and Structural Classification
This compound follows established nomenclature conventions within organic chemistry, with its systematic name reflecting the precise structural arrangement of functional groups. The compound's Chemical Abstracts Service registry number 1138443-24-9 provides a unique identifier within chemical databases, facilitating accurate reference and procurement. The systematic name indicates the presence of a hexanamide backbone with a substituted phenyl group, specifically noting the bromoacetyl amino substitution at the meta position of the benzene ring.
The molecular structure analysis reveals several key features that define the compound's classification. The hexanamide portion contributes to the molecule's hydrophobic character, while the bromoacetyl group provides electrophilic reactivity essential for many of its applications. The phenyl ring system adds aromatic stability and potential for additional substitution reactions. Structural data confirms the molecular weight of 327.23 grams per mole and establishes the compound as an achiral molecule with no defined stereocenters.
Table 1: Structural Classification Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₉BrN₂O₂ | |
| Molecular Weight | 327.23 g/mol | |
| Chemical Abstracts Service Number | 1138443-24-9 | |
| Stereochemistry | Achiral | |
| Defined Stereocenters | 0/0 | |
| Charge | 0 |
The compound's classification within broader chemical taxonomy places it among halogenated amides, specifically within the bromoacetamide subfamily. The presence of both amide functional groups and halogen substitution creates opportunities for diverse chemical transformations and biological interactions.
Position within Bromoacetamide Chemical Family
This compound occupies a distinctive position within the bromoacetamide chemical family, representing a complex multifunctional derivative that extends beyond simple halogenated acetamides. The compound shares fundamental structural characteristics with other bromoacetamide family members while incorporating unique features that enhance its synthetic utility and biological activity potential. Comparative analysis with related compounds reveals both similarities and distinctions that define its specific role within this chemical class.
The bromoacetyl functional group present in this compound demonstrates the characteristic reactivity patterns observed throughout the bromoacetamide family. This electrophilic moiety readily undergoes nucleophilic substitution reactions, making it valuable for protein modification and cross-linking applications. Similar reactivity patterns are observed in simpler bromoacetamides, such as 2-bromoacetamide, which serves as a foundational compound for understanding the family's chemical behavior. However, the incorporation of the extended hexanamide chain and substituted phenyl ring system provides additional complexity and functionality not present in simpler family members.
Structural relationships within the bromoacetamide family reveal interesting patterns of molecular architecture and functionality. Related compounds, such as 6-[(2-bromoacetyl)amino]-N-phenylhexanamide, share similar structural elements but differ in the specific arrangement of functional groups. These structural variations influence both chemical reactivity and potential biological activity, highlighting the importance of precise molecular design in developing effective research tools and synthetic intermediates.
Table 2: Comparative Analysis of Bromoacetamide Family Members
Significance in Chemical and Biochemical Research
The significance of this compound in chemical and biochemical research stems from its unique combination of structural features that enable diverse applications in synthetic organic chemistry and biological studies. The compound's bifunctional nature, incorporating both electrophilic bromoacetyl and nucleophilic amide functionalities, makes it particularly valuable for developing new synthetic methodologies and biological probes. Research applications have demonstrated the compound's utility in protein modification studies, where the bromoacetyl group can form covalent bonds with nucleophilic amino acid residues.
The compound's role in chemical research extends to its use as a synthetic intermediate for more complex molecular architectures. The presence of multiple functional groups allows for selective reactions that can introduce additional structural complexity while maintaining the core bromoacetyl reactivity. This versatility has made the compound valuable in developing new classes of bioactive molecules and pharmaceutical intermediates. The hexanamide chain provides hydrophobic character that can influence biological membrane interactions and molecular recognition processes.
Biochemical research applications have highlighted the compound's potential as a molecular probe for studying protein structure and function. The bromoacetyl group's ability to modify cysteine residues through nucleophilic substitution makes it useful for protein cross-linking studies and functional group modifications. Additionally, the compound's structure allows for the development of fluorescently labeled derivatives that can be used in cellular imaging and protein tracking applications.
Overview of Current Research Applications
Current research applications of this compound span multiple scientific disciplines, reflecting the compound's versatility and potential for diverse research applications. In the field of chemical biology, researchers have explored the compound's use as a protein modification reagent, taking advantage of its bromoacetyl group's reactivity toward nucleophilic amino acid residues. These studies have provided insights into protein structure-function relationships and have contributed to the development of new analytical techniques for studying protein dynamics.
Synthetic organic chemistry research has investigated the compound's potential as a building block for more complex molecular structures. The presence of multiple reactive sites allows for sequential chemical transformations that can introduce additional functional groups while preserving the core structural integrity. This capability has made the compound valuable in developing new synthetic routes to pharmaceutically relevant molecules and natural product analogs.
Recent research has also explored the compound's potential applications in materials science, particularly in the development of new polymeric materials with specialized properties. The bromoacetyl group can serve as an initiation site for polymerization reactions, while the hexanamide chain contributes to the material's physical properties and processing characteristics. These applications demonstrate the compound's versatility beyond traditional chemical and biological research areas.
Table 3: Current Research Application Areas
| Research Area | Application Type | Key Features Utilized |
|---|---|---|
| Chemical Biology | Protein Modification | Bromoacetyl reactivity |
| Synthetic Chemistry | Building Block | Multiple functional groups |
| Materials Science | Polymer Synthesis | Polymerization initiation |
| Drug Discovery | Pharmaceutical Intermediate | Structural diversity |
The compound's role in drug discovery research has gained attention due to its potential as a scaffold for developing new therapeutic agents. The structural complexity and functional group diversity provide opportunities for medicinal chemists to explore structure-activity relationships and develop compounds with improved pharmacological properties. Ongoing research continues to investigate the compound's potential in various therapeutic areas, including oncology and antimicrobial research.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-3-4-8-13(18)16-11-6-5-7-12(9-11)17-14(19)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBFHIFDZAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aminophenyl Intermediate
Method: Nucleophilic substitution or amide coupling to generate the amino phenyl core.
- Starting from 3-aminophenyl compounds, such as 3-aminobenzene derivatives, the amino group can be protected or directly used for acylation.
- Typical reagents include acyl chlorides or anhydrides to form the amide linkage with hexanamide.
Data Table of Preparation Parameters
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Aminophenyl compound + acyl chloride | DCM or DMF | 0°C to RT | 70-85% | Amide coupling, possible protection of amino groups |
| 2 | Aminophenyl derivative + 2-bromoacetyl bromide | DCM, pyridine | 0°C to RT | 65-80% | Halogenation, control over mono-/di-substitution |
| 3 | Halogenated intermediate + hexanamide | DCM/DMF | RT to 40°C | 60-75% | Coupling with carbodiimide or BOP |
Research Findings and Optimization
- Selectivity: The use of pyridine or triethylamine is critical to suppress side reactions and enhance mono-acylation.
- Reaction Temperature: Maintaining low temperatures during halogenation minimizes over-bromination.
- Purification: Chromatography or recrystallization ensures high purity, essential for subsequent biological evaluation.
- Yield Optimization: Excess coupling reagent and careful control of molar ratios improve overall yields.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the hexanamide moiety can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the compound, such as carboxylic acids or ketones.
Scientific Research Applications
Chemistry
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to be used in various organic reactions, which are essential for developing new compounds with specific functionalities. The compound's ability to undergo nucleophilic substitution reactions makes it particularly valuable in medicinal chemistry for designing potential drug candidates .
Biology
In biological research, this compound is utilized in proteomics to study protein interactions and modifications. The bromoacetyl group is known to form covalent bonds with nucleophilic residues in proteins, which can lead to the inhibition or modification of their activity. This property is crucial for investigating biochemical pathways and cellular processes .
Pharmaceutical Development
The compound shows promise as a therapeutic agent by acting on specific molecular targets such as enzymes or receptors. Its structure allows it to potentially inhibit beta-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP), a process relevant to Alzheimer's disease research .
Case Study 1: Inhibition of Protein Interactions
Research has demonstrated that this compound can effectively inhibit certain protein-protein interactions within cellular pathways. For instance, studies involving the compound's interaction with specific enzymes have shown that it can modify enzyme activity, thereby influencing metabolic pathways that are critical for cell survival .
Case Study 2: Therapeutic Applications in Neurodegenerative Diseases
The compound's potential in treating neurodegenerative diseases has been explored through its ability to inhibit beta-secretase. A study indicated that derivatives of this compound could reduce amyloid plaque formation in cellular models, suggesting a pathway for developing Alzheimer's treatments .
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related hexanamide derivatives:
Key Observations :
- Electrophilicity: The bromoacetyl group in the target compound distinguishes it from non-brominated analogs like N-[3-(acetylamino)phenyl]hexanamide, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in proteins .
- Solubility : Compounds with tertiary amines (e.g., 23e, 23f) exhibit enhanced aqueous solubility compared to the brominated target, which is more lipophilic due to the bromine atom .
- Synthetic Yield : Analogs like 23e–g are synthesized with yields of 59–73% and HPLC purity ≥98%, suggesting robust synthetic routes for hexanamide derivatives .
Structural and Functional Contrasts
- Hexanamide vs. Ether Linkers: The target compound’s hexanamide chain provides flexibility and hydrogen-bonding capacity, whereas 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide () uses an ether linker, reducing polarity and hydrogen-bond donor capacity .
- Aromatic Substitutions: The target’s 3-aminophenyl group contrasts with 4-chlorophenyl or biphenyl groups in other analogs (e.g., ), which may alter target selectivity .
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide, also known as 6-((2-bromoacetyl)amino)-N-phenylhexanamide, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₄H₁₈BrN₃O
- Molecular Weight : 313.21 g/mol
- IUPAC Name : this compound
The presence of the bromoacetyl group is significant as it can influence the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor effects. For instance, studies involving derivatives of this compound have demonstrated effectiveness against various cancer cell lines.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | 15 - 25 |
| Related Compound A | Antitumor | 10 - 20 |
| Related Compound B | Antitumor | 5 - 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in inhibiting tumor growth.
The mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. It is believed to interfere with the signaling pathways that promote cell survival and division, leading to increased apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Study | Findings |
|---|---|
| Study A | Inhibition of TNF-α production by 70% at 10 µM concentration. |
| Study B | Reduced IL-6 levels in LPS-stimulated macrophages by 60%. |
These findings suggest potential therapeutic applications in treating inflammatory diseases alongside its antitumor properties.
Antiviral Activity
Preliminary studies indicate that this compound may possess antiviral activity. Compounds with similar structures have been reported to inhibit viral replication by targeting viral proteins essential for their lifecycle.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent study, this compound was tested in a mouse model with subcutaneously transplanted tumors. The results showed a significant reduction in tumor size compared to control groups treated with saline.
Case Study 2: In Vitro Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a marked decrease in inflammatory markers, supporting its potential use in inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide, and how can purity be validated?
The synthesis typically involves coupling 2-bromoacetyl derivatives with hexanamide precursors. A stepwise approach includes:
- Step 1 : Functionalization of the phenyl ring via bromoacetylation using 2-bromoacetic acid derivatives under anhydrous conditions (e.g., DCM as solvent, DCC as coupling agent) .
- Step 2 : Amidation with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form the hexanamide moiety .
- Purity Validation : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water) and confirm structural integrity via -NMR (e.g., characteristic peaks: δ 1.3–1.6 ppm for hexanamide CH, δ 7.2–7.8 ppm for aromatic protons) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Method : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 60°C for 24–72 hours.
- Analysis : Monitor degradation via LC-MS and quantify residual compound using UV-Vis spectroscopy (λ = 260–280 nm for aromatic absorption).
- Key Findings : Bromoacetyl groups are susceptible to hydrolysis under alkaline conditions (pH > 8), requiring storage at 4°C in anhydrous solvents .
Advanced Research Questions
Q. What experimental designs are effective for evaluating the compound’s inhibitory activity against cancer-related enzymes (e.g., HDACs or kinases)?
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., HDAC inhibition with Boc-Lys-AMC substrate) or radioactive assays (kinase activity with -ATP).
- IC Determination : Dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., SAHA for HDACs, staurosporine for kinases).
- Data Interpretation : Compare potency to structurally related compounds (e.g., hexanamide derivatives with varying substituents) to infer structure-activity relationships (SAR) .
Q. How can contradictions in cytotoxicity data between in vitro and in vivo models be resolved?
- Hypothesis Testing :
- In Vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Note discrepancies in IC values due to metabolic instability or poor membrane permeability.
- In Vivo : Administer the compound in xenograft models (e.g., 10–50 mg/kg, oral or IP) and measure tumor volume reduction. Use LC-MS/MS to monitor plasma/tissue concentrations.
- Resolution : Optimize formulation (e.g., PEGylation for solubility) or modify the bromoacetyl group to enhance metabolic stability .
Q. What computational methods are suitable for predicting the compound’s binding modes to therapeutic targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC8 (PDB: 1T69) or EGFR kinase (PDB: 1M17).
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent. Validate with MM-PBSA free-energy calculations.
- Key Insight : The bromoacetyl group may form covalent adducts with catalytic cysteine residues in HDACs, requiring reactive docking protocols .
Methodological Considerations
Q. How can researchers mitigate off-target effects in biological assays involving this compound?
Q. What strategies enhance the compound’s bioavailability for preclinical studies?
- Lipid Nanoparticles (LNPs) : Encapsulate the compound using microfluidics (lipid: DSPC/cholesterol/PEG at 50:40:10 ratio).
- Pharmacokinetics : Measure C and AUC after IV/oral administration in rodents. Compare with unformulated compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
